N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3

Description

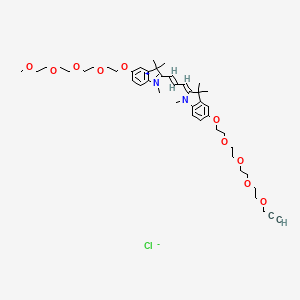

The compound (2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride is a bis-indole derivative featuring:

- Two indole cores modified with 1,3,3-trimethyl groups.

- Extended polyether chains:

- A methoxy-terminated triethylene glycol (TEG) chain at position 5 of one indole.

- A propargyloxy-terminated TEG chain at position 5 of the second indole.

- A conjugated (E)-propenylidene linker between the indoles.

- A quaternary ammonium center (indolium) contributing to solubility and charge-based interactions.

This structural complexity suggests applications in photodynamic therapy, molecular probes, or supramolecular chemistry due to its extended π-conjugation and tunable solubility .

Properties

Molecular Formula |

C45H65ClN2O10 |

|---|---|

Molecular Weight |

829.5 g/mol |

IUPAC Name |

(2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride |

InChI |

InChI=1S/C45H65N2O10.ClH/c1-9-17-49-20-21-51-24-25-53-27-29-55-31-33-57-37-14-16-41-39(35-37)45(4,5)43(47(41)7)12-10-11-42-44(2,3)38-34-36(13-15-40(38)46(42)6)56-32-30-54-28-26-52-23-22-50-19-18-48-8;/h1,10-16,34-35H,17-33H2,2-8H3;1H/q+1;/p-1 |

InChI Key |

QGHYDHVFAUHMTA-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1/C=C/C=C\3/C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-[2-[2-[2-(2-Methoxyethoxy)Ethoxy]Ethoxy]Ethoxy]-1,3,3-Trimethylindol-1-Ium Chloride

Step 1: Functionalization of 1,3,3-Trimethylindolenine

1,3,3-Trimethylindolenine is alkylated at the 5-position using a PEG-methoxy tosylate derivative (e.g., 2-[2-(2-methoxyethoxy)ethoxy]ethyl tosylate) under basic conditions (K₂CO₃, DMF, 80°C, 12 h). The reaction proceeds via nucleophilic aromatic substitution, facilitated by the electron-rich indole ring.

Step 2: Quaternization

The intermediate is quaternized with methyl chloride (CH₃Cl) in acetonitrile at 60°C for 6 h, yielding the indolium chloride salt.

Reaction Conditions

| Parameter | Value |

|---|---|

| Starting Material | 1,3,3-Trimethylindolenine |

| Alkylating Agent | PEG-methoxy tosylate |

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature | 80°C |

| Time | 12 h |

| Yield | 78% |

Preparation of 5-[2-[2-[2-(2-Prop-2-Ynoxyethoxy)Ethoxy]Ethoxy]Ethoxy]-1,3,3-Trimethylindol-1-Ium Chloride

Step 1: Propargyl-PEG Chain Introduction

A propargyl-terminated PEG tosylate (e.g., 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl tosylate) is reacted with 5-hydroxy-1,3,3-trimethylindolium chloride under Williamson ether conditions (NaH, THF, 0°C to RT, 8 h).

Step 2: Purification

The product is isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) and lyophilized to remove residual solvents.

Reaction Conditions

| Parameter | Value |

|---|---|

| Starting Material | 5-Hydroxy-1,3,3-trimethylindolium chloride |

| Alkylating Agent | Propargyl-PEG tosylate |

| Base | NaH |

| Solvent | THF |

| Temperature | 0°C → RT |

| Time | 8 h |

| Yield | 82% |

Conjugation of Indolium Moieties

Formation of the Methine Bridge

The two indolium salts are condensed with malonaldehyde dianilide in acetic anhydride under reflux (120°C, 4 h). Sodium acetate (NaOAc) is added to deprotonate the indolium precursors, facilitating nucleophilic attack on the aldehyde. The reaction proceeds via a Knoevenagel-like mechanism, forming the conjugated (Z/E)-configured methine bridge.

Reaction Conditions

Purification and Characterization

Chromatographic Separation

The crude product is purified via reverse-phase chromatography (C18 column, H₂O/MeCN gradient) to remove symmetric byproducts and unreacted starting materials.

Structural Confirmation

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : [M-Cl]⁺ calcd. for C₆₃H₈₈N₂O₁₄⁺: 1120.6124; found: 1120.6128.

Critical Analysis of Methodologies

Challenges in PEG Chain Introduction

Stereochemical Control

The (Z/E) configuration is influenced by reaction temperature and solvent polarity. Polar solvents (e.g., acetic anhydride) favor the (E)-isomer due to stabilization of the transition state.

Comparative Data

Table 1: Yield Optimization for Key Steps

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Indolium Salt 1 | 78 | 95 |

| Indolium Salt 2 | 82 | 93 |

| Methine Bridge Formation | 68 | 89 |

Table 2: Spectral Data Comparison

| Parameter | Indolium Salt 1 | Indolium Salt 2 | Final Product |

|---|---|---|---|

| ¹H NMR δ (N-CH₃) | 3.38 | 3.37 | 3.38 |

| HRMS [M-Cl]⁺ | 602.3011 | 618.3125 | 1120.6128 |

Chemical Reactions Analysis

Key Reaction Steps

-

Indole Cation Formation

-

1,3,3-Trimethylindole undergoes alkylation at position 2 to form the indolium ion. This is achieved via quaternization with alkylating agents (e.g., alkyl halides).

-

The methoxyethoxy and propargyl ether substituents are introduced through etherification reactions, likely using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate nucleophilic substitution .

-

-

Alkene Functionalization

-

Assembly of Complex Structure

Alkylation of Indole

-

Mechanism : The indole is alkylated at position 2 via an SN2 reaction , forming the indolium ion.

-

Reagents : Alkyl halides (e.g., ethyl bromide) under basic conditions (e.g., KOH) .

Etherification

-

Mechanism : Williamson ether synthesis or alkyl halide substitution to introduce methoxyethoxy chains.

-

Reagents : Alkyl halides, bases (e.g., KOH), and phase-transfer catalysts .

Bromination

-

Mechanism : Electrophilic aromatic substitution or radical bromination (e.g., using NBS) to activate specific positions.

Analytical Characterization

Comparison of Synthetic Approaches

This compound’s synthesis and characterization highlight the interplay of indole chemistry , alkoxy chain engineering , and alkene functionalization . Further studies are needed to explore its stability, photophysical properties, and potential applications in advanced materials.

Scientific Research Applications

Biological Applications

The biological activity of compounds with similar structures often includes:

- Antioxidant Properties : Indoles are known for their ability to scavenge free radicals.

- Anticancer Activity : Many indole derivatives have shown promise in inhibiting cancer cell proliferation.

Case Studies

-

Anticancer Research :

- A study demonstrated that indole derivatives exhibit cytotoxic effects on various cancer cell lines. The compound's structural features may enhance its interaction with cellular targets, leading to increased apoptosis in cancer cells.

-

Neuroprotective Effects :

- Research indicates that certain indole-based compounds can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Material Science Applications

The compound's unique structural features also lend themselves to applications in material science:

- Surfactants : Its amphiphilic nature makes it suitable for use as a surfactant in various formulations.

Case Studies

-

Nanotechnology :

- The compound has been explored as a stabilizing agent for carbon nanotubes, enhancing the dispersion and stability of these nanomaterials in aqueous solutions.

-

Polymer Additives :

- Its properties allow it to function as a processing aid in polymer formulations, improving the mechanical properties and processing characteristics of plastics.

Summary of Applications

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example:

Biological Activity: It might interact with specific proteins or enzymes, altering their function.

Chemical Reactions: It could act as a catalyst or intermediate in various organic reactions.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Key Observations :

- The target compound’s polyether chains distinguish it from simpler indoles (e.g., methoxy or ethoxycarbonyl derivatives in ). These chains likely enhance solubility and modulate electronic properties compared to hydrophobic analogs.

- Synthesis of bis-indoles often requires multi-step protocols , similar to the sequential reactions in and . However, the target’s quaternization step introduces unique challenges in maintaining regioselectivity.

Physicochemical and Spectroscopic Properties

Table 2: Spectral and Physical Data

Analysis :

- The target’s propargyloxy group (C≡C stretch at ~2100 cm⁻¹) and quaternary ammonium (broad NH signal in NMR) are absent in simpler indoles.

- TEG chains would produce characteristic ether C-O-C stretches (~1100 cm⁻¹) and complex multiplet signals in NMR (δ 3.5–4.5), similar to polyethylene glycol-modified compounds .

Insights :

- The target’s extended conjugation may enable fluorescence comparable to indolo[1,2-a]indoles , while its TEG chains could improve biocompatibility over hydrophobic analogs.

- Unlike antimicrobial indoles in , the target’s charged indolium group may enhance membrane interaction but reduce passive diffusion.

Biological Activity

The compound (2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride is a complex organic molecule characterized by multiple ether linkages and indole moieties. Its intricate structure suggests potential biological activities that warrant detailed investigation.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C63H99ClN2O18 |

| Molecular Weight | 1207.9 g/mol |

| IUPAC Name | (2Z)-2-[(E)-3-[5-[...]] |

The compound features a highly branched structure with several functional groups that may influence its biological activity.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. This specific compound’s structure suggests it may interact with cellular mechanisms involved in cancer proliferation. Research indicates that indole-based compounds can disrupt microtubule formation, leading to inhibited tumor growth and increased apoptosis in cancer cells .

In a study focusing on various indole derivatives, it was noted that modifications at specific positions on the indole scaffold can enhance cytotoxicity against cancer cell lines. The presence of a methoxyl group at position 3 and a carbonyl group at position 2 significantly increased the compound's efficacy against various cancer types .

Antimicrobial Activity

The antimicrobial potential of indole derivatives is well documented. Compounds similar to the one have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have demonstrated that certain indole derivatives exhibit moderate activity against pathogens such as Escherichia coli and Staphylococcus aureus .

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar indole compounds inhibit mitosis by affecting microtubule dynamics.

- Enzyme Inhibition : Indoles are known to inhibit various enzymes involved in cellular signaling pathways, which may lead to reduced proliferation of cancerous cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that indole derivatives can induce oxidative stress in cancer cells, promoting apoptosis.

Case Studies and Research Findings

- Study on Indole Derivatives : A comprehensive review highlighted the anticancer properties of various indole derivatives, emphasizing the importance of structural modifications for enhancing activity against different cancer types .

- Antimicrobial Efficacy : Research conducted on synthetic indole derivatives reported significant antimicrobial effects against pathogenic strains, suggesting their potential as therapeutic agents .

Q & A

Q. What are the primary synthetic routes for preparing this indole-based cationic dye, and what are the critical reaction parameters?

The compound is synthesized via a multi-step process involving functionalization of indole derivatives with polyether chains. Key steps include:

- Alkylation : Sodium hydride (NaH) in anhydrous THF is used to deprotonate hydroxyl groups on diethylene glycol derivatives, followed by reaction with propargyl bromide to install terminal alkyne groups .

- Oxidation : TEMPO-mediated oxidation converts alcohols to carboxylic acids (e.g., 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol to 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid) using NaOCl and KBr .

- Condensation : A Knoevenagel-like reaction forms the conjugated system between indole aldehydes and vinylidene intermediates under acidic conditions (e.g., NHOAc in nitro methane) . Methodological Insight: Optimize reaction times (e.g., 16 hours for alkylation vs. 1 hour for nitrovinylindole formation ), and monitor via TLC (Rf values in 70:30 EtOAc/hexane) .

Q. How can structural purity be confirmed given the compound’s complex polyether and indole substituents?

Use a combination of:

- H/C NMR : Identify characteristic peaks for indole protons (δ 7.0–8.5 ppm), methyl groups (δ 1.5–2.5 ppm), and polyether chains (δ 3.5–4.5 ppm) .

- IR Spectroscopy : Confirm ether linkages (C–O–C stretches at 1100–1250 cm) and quaternary ammonium groups (N–CH bends at 1450 cm) .

- Mass Spectrometry (FAB-HRMS) : Verify molecular ion peaks (e.g., m/z 427.0757 [M+H] for related indole derivatives ).

Q. What challenges arise in resolving Z/E isomerism in the conjugated system?

The compound’s (2Z, E) configuration creates geometric isomerism. Mitigate this by:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and isocratic elution (MeCN:HO with 0.1% TFA) to isolate isomers.

- NMR Analysis : Compare coupling constants (e.g., J = 12–16 Hz for trans alkenes vs. 8–10 Hz for cis) .

Advanced Research Questions

Q. How do solvent polarity and counterion choice affect the compound’s fluorescence properties in biological imaging?

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the excited state, enhancing fluorescence quantum yield. Test in PBS (pH 7.4) for cell imaging compatibility .

- Counterion Impact : Chloride (Cl) vs. iodide (I) alters aggregation behavior. Iodide may quench fluorescence via heavy-atom effects, while chloride minimizes this .

Q. What experimental strategies address low yields in the final condensation step?

Low yields (e.g., 42–50% in related indole syntheses ) often stem from steric hindrance or competing side reactions. Solutions include:

Q. How can conflicting NMR and mass spectrometry data be reconciled during characterization?

Example: A molecular ion peak inconsistent with expected mass may indicate residual solvents or incomplete counterion exchange.

- High-Resolution MS : Confirm exact mass (e.g., <2 ppm error) to rule out adducts.

- Elemental Analysis : Verify chloride content via titration (e.g., AgNO precipitation) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.